molecular formula C17H18N4O2S B2490863 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one CAS No. 1241144-57-9

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No. B2490863
CAS RN: 1241144-57-9
M. Wt: 342.42
InChI Key: UGIIPYYLISEZCF-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including drug discovery, material science, and environmental chemistry.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes or receptors involved in cell signaling pathways. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines and viruses. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one. One direction is to investigate the compound's potential use in combination with other anticancer agents to improve its efficacy. Another direction is to study the compound's mechanism of action in more detail to identify new targets for drug discovery. Additionally, the compound's potential use in other fields, such as material science and environmental chemistry, should be explored further.

Synthesis Methods

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one involves the reaction of 2-ethoxyethylamine, 2-mercaptothiophene, and 1H-1,2,3-benzotriazole-1-carboxamidine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one has shown promising results in various scientific research applications. In drug discovery, the compound has been shown to exhibit potent anticancer activity against various cancer cell lines. The compound has also been investigated for its potential use as an antiviral agent. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental chemistry, the compound has been used as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

3-(benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-23-10-9-20-15(14-8-5-11-24-14)16(17(20)22)21-13-7-4-3-6-12(13)18-19-21/h3-8,11,15-16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIIPYYLISEZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)N2C3=CC=CC=C3N=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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